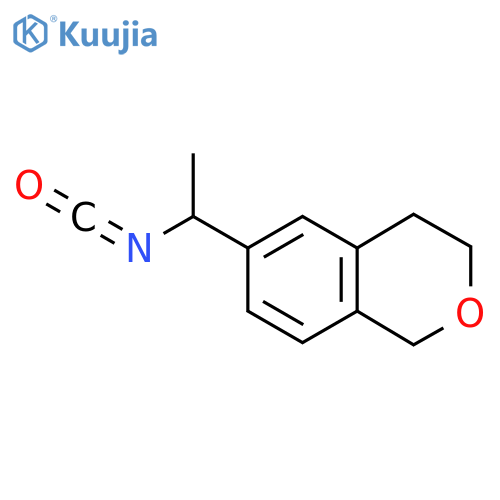Cas no 2649078-45-3 (6-(1-isocyanatoethyl)-3,4-dihydro-1H-2-benzopyran)

6-(1-isocyanatoethyl)-3,4-dihydro-1H-2-benzopyran 化学的及び物理的性質
名前と識別子
-
- 6-(1-isocyanatoethyl)-3,4-dihydro-1H-2-benzopyran
- 2649078-45-3
- EN300-1754287
-
- インチ: 1S/C12H13NO2/c1-9(13-8-14)10-2-3-12-7-15-5-4-11(12)6-10/h2-3,6,9H,4-5,7H2,1H3
- InChIKey: KMFGVMTXHLQBPT-UHFFFAOYSA-N
- ほほえんだ: O1CC2C=CC(C(C)N=C=O)=CC=2CC1
計算された属性
- せいみつぶんしりょう: 203.094628657g/mol
- どういたいしつりょう: 203.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
6-(1-isocyanatoethyl)-3,4-dihydro-1H-2-benzopyran 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1754287-0.1g |
6-(1-isocyanatoethyl)-3,4-dihydro-1H-2-benzopyran |
2649078-45-3 | 0.1g |
$1447.0 | 2023-09-20 | ||
| Enamine | EN300-1754287-1.0g |
6-(1-isocyanatoethyl)-3,4-dihydro-1H-2-benzopyran |
2649078-45-3 | 1g |
$1643.0 | 2023-06-03 | ||
| Enamine | EN300-1754287-10.0g |
6-(1-isocyanatoethyl)-3,4-dihydro-1H-2-benzopyran |
2649078-45-3 | 10g |
$7065.0 | 2023-06-03 | ||
| Enamine | EN300-1754287-0.25g |
6-(1-isocyanatoethyl)-3,4-dihydro-1H-2-benzopyran |
2649078-45-3 | 0.25g |
$1513.0 | 2023-09-20 | ||
| Enamine | EN300-1754287-5.0g |
6-(1-isocyanatoethyl)-3,4-dihydro-1H-2-benzopyran |
2649078-45-3 | 5g |
$4764.0 | 2023-06-03 | ||
| Enamine | EN300-1754287-0.05g |
6-(1-isocyanatoethyl)-3,4-dihydro-1H-2-benzopyran |
2649078-45-3 | 0.05g |
$1381.0 | 2023-09-20 | ||
| Enamine | EN300-1754287-1g |
6-(1-isocyanatoethyl)-3,4-dihydro-1H-2-benzopyran |
2649078-45-3 | 1g |
$1643.0 | 2023-09-20 | ||
| Enamine | EN300-1754287-0.5g |
6-(1-isocyanatoethyl)-3,4-dihydro-1H-2-benzopyran |
2649078-45-3 | 0.5g |
$1577.0 | 2023-09-20 | ||
| Enamine | EN300-1754287-2.5g |
6-(1-isocyanatoethyl)-3,4-dihydro-1H-2-benzopyran |
2649078-45-3 | 2.5g |
$3220.0 | 2023-09-20 | ||
| Enamine | EN300-1754287-5g |
6-(1-isocyanatoethyl)-3,4-dihydro-1H-2-benzopyran |
2649078-45-3 | 5g |
$4764.0 | 2023-09-20 |
6-(1-isocyanatoethyl)-3,4-dihydro-1H-2-benzopyran 関連文献
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
6-(1-isocyanatoethyl)-3,4-dihydro-1H-2-benzopyranに関する追加情報
Introduction to Compound CAS No. 2649078-45-3: 6-(1-Isocyanatoethyl)-3,4-Dihydro-1H-2-Benzopyran
6-(1-Isocyanatoethyl)-3,4-dihydro-1H-2-benzopyran, identified by the Chemical Abstracts Service (CAS) number 2649078-45-3, is a unique organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in pharmaceutical and materials science. This compound is characterized by its distinctive molecular structure, which includes an isocyanate group and a benzopyran scaffold. The isocyanate functionality imparts reactive properties, making it a valuable intermediate in the synthesis of polymers, coatings, and pharmaceuticals.
The molecular formula of 6-(1-Isocyanatoethyl)-3,4-dihydro-1H-2-benzopyran is C15H15N3O2, and its molecular weight is approximately 265.30 g/mol. The compound's structure consists of a benzopyran core with an isocyanate-functionalized ethyl side chain. The benzopyran moiety, also known as chroman, is a six-membered ring fused to a benzene ring, which provides the compound with aromatic stability and reactivity. The isocyanate group, on the other hand, is highly reactive and can participate in various chemical reactions, such as the formation of urethanes and ureas.
In the context of pharmaceutical research, 6-(1-Isocyanatoethyl)-3,4-dihydro-1H-2-benzopyran has shown promise as a building block for the synthesis of novel drugs. The benzopyran scaffold has been widely studied for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. The presence of the isocyanate group allows for the introduction of diverse functional groups through reaction with alcohols or amines, thereby expanding the range of possible bioactive molecules that can be derived from this compound.
Recent studies have explored the use of 6-(1-Isocyanatoethyl)-3,4-dihydro-1H-2-benzopyran in the development of targeted drug delivery systems. For instance, researchers at the University of California have demonstrated that this compound can be effectively incorporated into polymeric nanoparticles designed to deliver anticancer drugs directly to tumor sites. The high reactivity of the isocyanate group facilitates the formation of stable covalent bonds with polymer backbones, ensuring efficient encapsulation and controlled release of the therapeutic payload.
In addition to its pharmaceutical applications, 6-(1-Isocyanatoethyl)-3,4-dihydro-1H-2-benzopyran has also found use in materials science. The compound's ability to form urethane linkages makes it an attractive candidate for the synthesis of polyurethanes with tailored mechanical properties. Polyurethanes derived from this compound have been shown to exhibit excellent flexibility, durability, and resistance to environmental degradation. These properties make them suitable for applications in coatings, adhesives, and elastomers.
The synthesis of 6-(1-Isocyanatoethyl)-3,4-dihydro-1H-2-benzopyran typically involves a multi-step process that begins with the preparation of 3,4-dihydrochroman intermediates followed by functionalization with an isocyanate group. Various synthetic routes have been reported in the literature, each offering different advantages in terms of yield and purity. For example, one common approach involves the reaction of 3,4-dihydrochroman with ethyl chloroformate to form an intermediate ester, which is then treated with triethylamine and phosgene to introduce the isocyanate functionality.
The physical properties of 6-(1-Isocyanatoethyl)-3,4-dihydro-1H-2-benzopyran, such as its melting point and solubility characteristics, are crucial for its practical applications. The compound typically exists as a solid at room temperature and exhibits good solubility in common organic solvents like dichloromethane and tetrahydrofuran (THF). These properties facilitate its handling and processing in both laboratory and industrial settings.
Safety considerations are paramount when working with compounds containing isocyanate groups due to their potential reactivity with moisture and other nucleophiles. Proper handling procedures should be followed to prevent exposure and ensure safe storage conditions. Additionally, environmental impact assessments are essential to evaluate any potential risks associated with the use or disposal of this compound.
In conclusion, CAS No. 2649078-45-3: 6-(1-isocyanatoethyl)-3,4-dihydro-1H-2-benzopyran represents a versatile organic compound with significant potential in pharmaceutical and materials science applications. Its unique molecular structure combines aromatic stability with high reactivity through the isocyanate group, making it an invaluable intermediate for the synthesis of advanced materials and bioactive compounds. Ongoing research continues to uncover new possibilities for this intriguing molecule.
2649078-45-3 (6-(1-isocyanatoethyl)-3,4-dihydro-1H-2-benzopyran) 関連製品
- 1994973-93-1(3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide)
- 68049-21-8(5-(4-Fluorophenyl)pyrimidine)
- 2228354-30-9(2-(methylamino)-1-(1-phenylcyclopentyl)ethan-1-ol)
- 14287-98-0(N,N,N',N'-Tetrabutylmalonamide)
- 2361640-17-5(1-(1,3,4,5-Tetrahydro-8-methyl-2H-pyrido[4,3-b]indol-2-yl)-2-propen-1-one)
- 2227835-31-4((2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol)
- 57761-30-5(Methyl-4'-dihydro-phaseat)
- 896825-73-3((2Z)-7-(dimethylamino)methyl-6-hydroxy-2-(1H-indol-3-yl)methylidene-2,3-dihydro-1-benzofuran-3-one)
- 1261668-98-7(2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbonyl chloride)
- 1805187-57-8(3-(Aminomethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetonitrile)